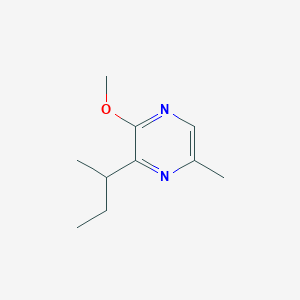
3-(sec-Butyl)-2-methoxy-5-methylpyrazine
Overview
Description
3-(sec-Butyl)-2-methoxy-5-methylpyrazine is a nitrogen-containing compound with the molecular formula C₁₀H₁₆N₂O and a molecular weight of 180.25 g/mol . It is an alkylpyrazine known for its bactericidal activity and is used in the production of odoriferous substances . This compound can be extracted from plants such as Rubidaea odorifera (spicebush) and Cinnamomum zeylanicum (cinnamon) .
Preparation Methods
3-(sec-Butyl)-2-methoxy-5-methylpyrazine can be synthesized through the condensation of isoleucine amide with glyoxal, followed by methylation with diazomethane (CH₂N₂) . This method involves specific reaction conditions, including the use of chloroform or methanol as solvents . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the compound’s purity and yield.
Chemical Reactions Analysis
3-(sec-Butyl)-2-methoxy-5-methylpyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Scientific Research Applications
3-(sec-Butyl)-2-methoxy-5-methylpyrazine has several scientific research applications:
Chemistry: It is used in the synthesis of other nitrogen-containing compounds and as a precursor in various chemical reactions.
Mechanism of Action
3-(sec-Butyl)-2-methoxy-5-methylpyrazine exerts its effects by inhibiting bacterial growth through ionization and acting as a competitive inhibitor of ATPase . This inhibition prevents the synthesis of proteins and inhibits cell division, leading to cell death . The molecular targets include bacterial ATPase enzymes, which are crucial for energy production and cellular processes.
Comparison with Similar Compounds
3-(sec-Butyl)-2-methoxy-5-methylpyrazine is unique due to its specific structure and bactericidal activity. Similar compounds include:
2-Methoxy-3-sec-butyl pyrazine: Known for its odoriferous properties and found in various plants.
2-Methylpyrazine: Used in the synthesis of other pyrazine derivatives and has different chemical properties. These compounds share structural similarities but differ in their specific applications and chemical properties.
Properties
IUPAC Name |
3-butan-2-yl-2-methoxy-5-methylpyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-5-7(2)9-10(13-4)11-6-8(3)12-9/h6-7H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPZHXSRAUPOUQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=NC(=CN=C1OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50575258 | |
| Record name | 3-(Butan-2-yl)-2-methoxy-5-methylpyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50575258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94344-70-4 | |
| Record name | 3-(Butan-2-yl)-2-methoxy-5-methylpyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50575258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















